N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide

Kinase Inhibition NAMPT Oncology

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide (MF: C₂₄H₁₄BrN₃O₅; MW: 504.29 g/mol) is a fully synthetic small molecule within the benzoxazole-furan carboxamide class. Its architecture incorporates a 2-(4-bromophenyl)-1,3-benzoxazole core linked via a 5-amino bridge to a 5-(3-nitrophenyl)furan-2-carboxamide moiety.

Molecular Formula C24H14BrN3O5
Molecular Weight 504.3 g/mol
Cat. No. B11526614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide
Molecular FormulaC24H14BrN3O5
Molecular Weight504.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br
InChIInChI=1S/C24H14BrN3O5/c25-16-6-4-14(5-7-16)24-27-19-13-17(8-9-21(19)33-24)26-23(29)22-11-10-20(32-22)15-2-1-3-18(12-15)28(30)31/h1-13H,(H,26,29)
InChIKeyZIKVRKIDXAXNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide: Core Physicochemical and Structural Profile for Research Procurement


N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide (MF: C₂₄H₁₄BrN₃O₅; MW: 504.29 g/mol) is a fully synthetic small molecule within the benzoxazole-furan carboxamide class . Its architecture incorporates a 2-(4-bromophenyl)-1,3-benzoxazole core linked via a 5-amino bridge to a 5-(3-nitrophenyl)furan-2-carboxamide moiety. This distinct arrangement places it within a chemical series described in patents as having potential dual modulatory activity against p21-activated kinases (PAKs) and nicotinamide phosphoribosyltransferase (NAMPT), targets implicated in oncology and inflammatory disorders [1]. It is commercially supplied as a research-grade chemical (typical purity for analogs >95%) by providers including Santa Cruz Biotechnology, with a specific catalog listing confirming its identity .

Why N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the benzoxazole-furan carboxamide class, minor structural modifications lead to profound differences in target engagement and biological phenotype. The patent family covering this chemotype explicitly links the 4-bromophenyl and 3-nitrophenyl substitution pattern to dual PAK/NAMPT modulatory activity, a profile not achieved by other halogen or nitro positional isomers [1]. In closely related series, a shift of the bromine atom from the 4-position to the 3-position on the phenyl ring, or replacement of the 3-nitrophenyl with a 4-chlorophenyl group, generates compounds with distinct molecular geometry and predicted binding characteristics, thereby altering their utility in kinase inhibition or cellular assay screening cascades . Consequently, generic analog substitution without empirical validation risks selecting a molecule with divergent, and possibly ineffectual, activity for the intended mechanistic investigation.

Quantitative Differentiation and Performance Evidence for N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide


Dual PAK/NAMPT Modulatory Potential vs. Single-Target In-Class Molecules

The patent describing the benzofuranyl/benzoxazolyl compound series explicitly claims that members of this chemotype 'can modulate (e.g., inhibit) one or more p21-activated kinases (PAK)... can inhibit Nicotinamide phosphoribosyltransferase (NAMPT) or can act on both PAK and NAMPT' [1]. While the patent does not provide isolated IC₅₀ values for the target compound itself, it establishes a class-level dual mechanism that is absent in standard single-target benzoxazole-furan carboxamides (e.g., MEK-selective benzoxazoles [2]). This dual-modality claim, structurally enabled by the 4-bromophenyl/3-nitrophenyl motif, provides a differentiating mechanistic hypothesis for researchers investigating synthetic lethality or pathway crosstalk.

Kinase Inhibition NAMPT Oncology Dual Pharmacology

Structural Differentiation from the 3-Bromophenyl Positional Isomer

A positional isomer, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide, is cataloged in chemical databases with the identical molecular formula and mass . In benzoxazole kinase inhibitor SAR, the position of the halogen on the pendant phenyl ring is a critical determinant of binding pocket complementarity and selectivity; 4-substitution often favors a linear, rod-like conformation suitable for deep hydrophobic pocket insertion, whereas 3-substitution introduces a kink that can abrogate target engagement [1]. Thus, despite being an isomer, the 3-bromo analog is not a functionally equivalent substitute for the 4-bromo target compound in PAK/NAMPT assays.

Positional Isomerism Target Binding Structure-Activity Relationship

Differentiated Physicochemical Profile vs. 4-Chlorophenyl Furan Analog

A close analog, N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-(4-chlorophenyl)furan-2-carboxamide, replaces the 3-nitrophenyl group with a 4-chlorophenyl moiety, resulting in a smaller molecular formula (C₂₄H₁₄BrClN₂O₃; MW: ~493.7 g/mol) and removing the strongly electron-withdrawing nitro group . The nitro group significantly impacts the compound's electron distribution, hydrogen-bond acceptor capacity, and metabolic liability (potential for nitro-reductase-mediated toxification). In class-level benzoxazole studies, the presence of a nitro substituent correlates with enhanced DNA-topoisomerase inhibition and altered cellular permeability relative to non-nitro analogs [1]. These physicochemical distinctions make the target compound a superior candidate for investigating nitro-dependent pharmacodynamics.

Physicochemical Properties Lipophilicity ADME Prediction

Optimal Research and Discovery Applications for N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide


Dual PAK/NAMPT Pathway Deconvolution in Mantle Cell Lymphoma Models

Based on the patent's disclosure of dual PAK/NAMPT modulation for the treatment of cancers such as mantle cell lymphoma [1], this compound is best deployed as a tool molecule to dissect the relative contributions of PAK and NAMPT inhibition in lymphoid malignancy cell lines. Its use enables pathway deconvolution studies that cannot be performed with single-target MEK or PAK inhibitors, providing a unique chemical probe for interrogating crosstalk between cytoskeletal signaling and metabolic stress responses.

Structure-Activity Relationship (SAR) Anchor Point for Nitro-Furan Benzoxazole Libraries

The 3-nitrophenyl furan motif imparts distinct electronic characteristics compared to chloro- or methoxy-substituted analogs . This compound serves as a critical SAR anchor for medicinal chemistry teams exploring the impact of electron-withdrawing groups on target potency, selectivity, and cellular permeability. It is the appropriate positive control for nitro-containing subseries in high-throughput screening campaigns.

Negative Control for 3-Bromophenyl Isomer Selectivity Profiling

Because the 3-bromophenyl positional isomer is commercially cataloged , a rigorous selectivity profiling experiment must include both the 4-bromo (target) and 3-bromo (control) compounds. The target compound's distinct geometry makes it essential for confirming that observed biological activity is specific to the 4-substitution pattern, a prerequisite for valid SAR interpretation.

In Vitro Metabolism Studies Focusing on Nitroreductase-Dependent Bioactivation

The nitro group present in this compound, but absent in its 4-chlorophenyl analog , raises the possibility of nitroreductase-mediated metabolism. This compound is the appropriate substrate for investigating hypoxia-selective or tissue-specific bioactivation mechanisms in cancer pharmacology, offering a research avenue not accessible with non-nitrated benzoxazole carboxamides.

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